

An In-depth Technical Guide to 1-Ethyl-4-nitrobenzene

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Compound of Interest

Compound Name: 4-EthylNitrobenzene

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Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Ethyl-4-nitrobenzene (commonly known as **4-EthylNitrobenzene**), a key chemical intermediate. It covers its chemical and physical properties, detailed synthesis protocols, spectroscopic characterization, and significant chemical reactions relevant to its application in fine chemical and pharmaceutical synthesis.

Compound Identification and Properties

1-Ethyl-4-nitrobenzene is an aromatic nitro compound. The ethyl group is an ortho-, para-director and an activating group in electrophilic aromatic substitution, while the nitro group is a meta-director and a strong deactivating group.^[1] Its formal IUPAC name is 1-Ethyl-4-nitrobenzene, and it is also widely referred to by its CAS registry name, **4-EthylNitrobenzene**.^{[2][3]}

Table 1: Chemical and Physical Properties of 1-Ethyl-4-nitrobenzene

Property	Value	Source(s)
IUPAC Name	1-Ethyl-4-nitrobenzene	[3]
Common Name	4-Ethylnitrobenzene	[2]
Synonyms	p-Ethylnitrobenzene, 4-Nitroethylbenzene, p-Nitroethylbenzene	[2][3]
CAS Number	100-12-9	[2][3][4]
Molecular Formula	C ₈ H ₉ NO ₂	[2][4]
Molecular Weight	151.16 g/mol	[2]
Physical State	Clear yellow liquid	[2]
Boiling Point	242-247 °C	[1]
Melting Point	-7 °C to -18 °C	[5]
Specific Gravity	~1.12	

Synthesis of 1-Ethyl-4-nitrobenzene

The primary industrial and laboratory synthesis of 1-Ethyl-4-nitrobenzene is achieved through the electrophilic aromatic substitution (EAS) reaction of ethylbenzene.[6] The reaction utilizes a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺) in situ.[6][7]

The ethyl group on the benzene ring directs the incoming nitronium ion to the ortho and para positions, resulting in a mixture of 2-ethylnitrobenzene and **4-ethylnitrobenzene** isomers.[1][6]

This protocol describes a standard laboratory procedure for the synthesis of ethylnitrobenzene isomers.

Reagents & Equipment:

- Ethylbenzene

- Concentrated Nitric Acid (~70%)
- Concentrated Sulfuric Acid (98%)
- Ice Bath
- Round-bottom flask with magnetic stirrer
- Addition funnel
- Separatory funnel
- Sodium Bicarbonate (NaHCO_3) solution (e.g., 5%)
- Anhydrous drying agent (e.g., MgSO_4 , CaCl_2)
- Apparatus for fractional distillation under reduced pressure

Procedure:

- Preparation of the Nitrating Mixture: In a round-bottom flask cooled in an ice-salt bath, carefully and slowly add a molar equivalent of concentrated sulfuric acid to concentrated nitric acid with continuous stirring. This process is highly exothermic and the temperature must be maintained below 10°C .[\[1\]](#)
- Nitration Reaction: While maintaining the low temperature of the mixed acid, add ethylbenzene dropwise from an addition funnel over a period of 30-60 minutes with vigorous stirring. The reaction temperature should be carefully controlled.[\[1\]](#)
- Reaction Completion: After the addition of ethylbenzene is complete, allow the mixture to stir at a controlled temperature (e.g., $25\text{-}40^\circ\text{C}$) for 1-2 hours to ensure the reaction proceeds to completion.[\[1\]](#)
- Work-up and Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with stirring to quench the reaction. An oily layer of the crude product will separate.[\[1\]](#)
- Separation and Neutralization: Transfer the entire mixture to a separatory funnel. Separate the lower aqueous layer from the organic layer. Wash the organic layer sequentially with cold

water, a 5% sodium bicarbonate solution to neutralize residual acid, and finally with brine.[1]

- Drying: Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate. Filter to remove the drying agent.[1]
- Purification: The primary challenge is the separation of the 2-ethylnitrobenzene and **4-ethylnitrobenzene** isomers. This is most effectively achieved by fractional distillation under reduced pressure, which leverages the difference in their boiling points (2-ethylnitrobenzene: ~228°C; **4-ethylnitrobenzene**: ~246°C).[1]

Quantitative Data: The nitration of ethylbenzene using silica gel-supported nitric acid has been reported to proceed in almost quantitative yield.[8] Under standard mixed-acid conditions, the isomer ratio is a critical parameter, with the para isomer being a major product alongside the ortho isomer.[1][6]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 1-Ethyl-4-nitrobenzene.

Table 2: Spectroscopic Data for 1-Ethyl-4-nitrobenzene

Technique	Expected Features
^1H NMR	~ 8.2 ppm (d, 2H): Aromatic protons ortho to the NO_2 group. ~ 7.4 ppm (d, 2H): Aromatic protons meta to the NO_2 group. ~ 2.7 ppm (q, 2H): Methylene ($-\text{CH}_2$) protons of the ethyl group. ~ 1.3 ppm (t, 3H): Methyl ($-\text{CH}_3$) protons of the ethyl group.
^{13}C NMR	~ 150 ppm: Aromatic C attached to the ethyl group. ~ 147 ppm: Aromatic C attached to the NO_2 group. ~ 129 ppm: Aromatic C ortho to the ethyl group. ~ 124 ppm: Aromatic C meta to the ethyl group. ~ 29 ppm: Methylene ($-\text{CH}_2$) carbon. ~ 15 ppm: Methyl ($-\text{CH}_3$) carbon.
IR Spectroscopy	$\sim 1550\text{-}1475\text{ cm}^{-1}$ (strong): Asymmetrical N-O stretch of the aromatic nitro group.[9] $\sim 1360\text{-}1290\text{ cm}^{-1}$ (strong): Symmetrical N-O stretch of the aromatic nitro group.[9] $\sim 2970\text{-}2850\text{ cm}^{-1}$: C-H stretching of the ethyl group. $\sim 1600, 1485\text{ cm}^{-1}$: Aromatic C=C stretching. $\sim 855\text{ cm}^{-1}$: C-H out-of-plane bending, indicative of 1,4-disubstitution.

Key Chemical Reactions and Applications

1-Ethyl-4-nitrobenzene is a valuable intermediate primarily due to the reactivity of its nitro group. Its derivatives are important in the synthesis of pharmaceuticals and dyes.[6]

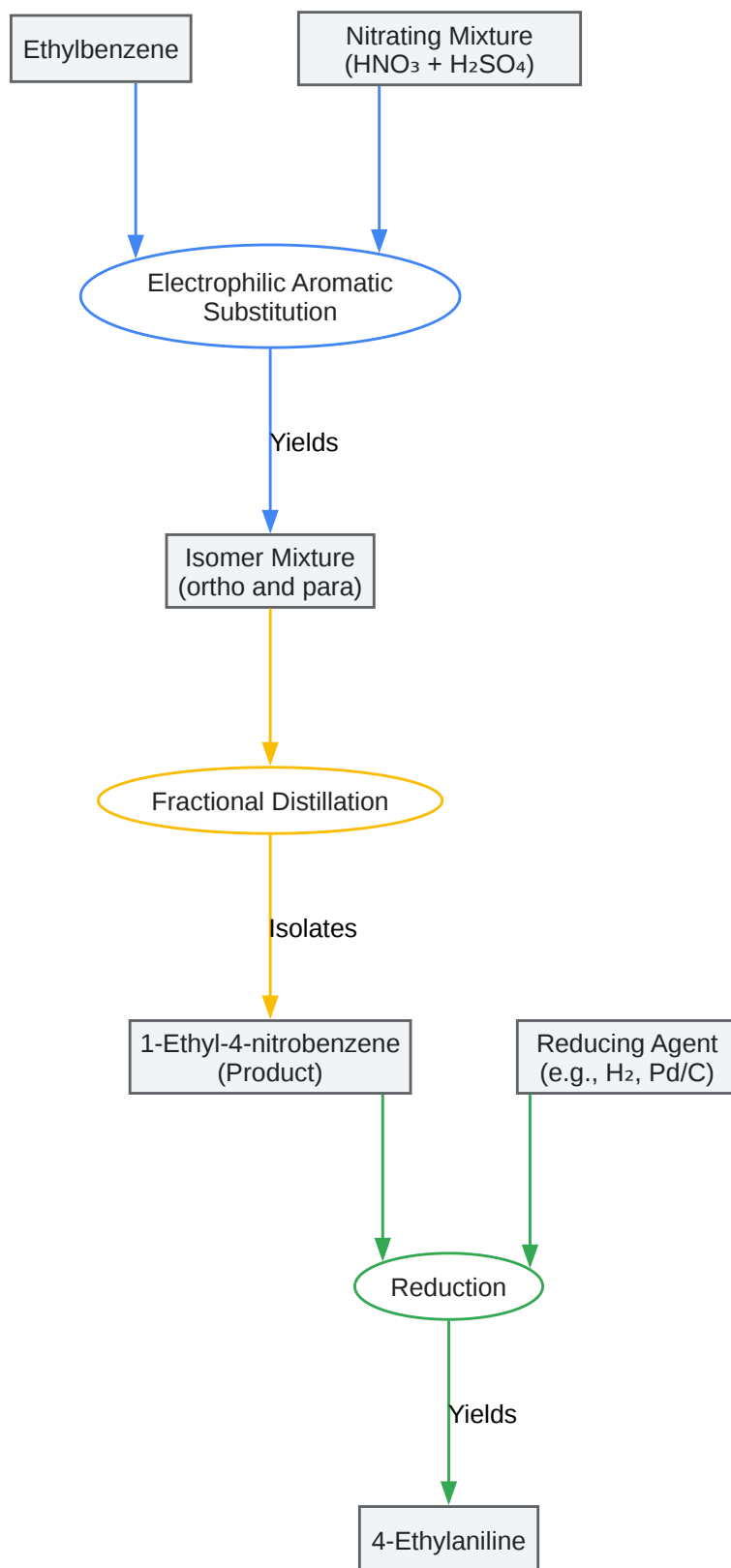
The most significant reaction is the reduction of the nitro group to an amine, yielding 4-ethylaniline. This transformation is a cornerstone for introducing an amino group onto the aromatic ring, making it a precursor for a wide range of more complex molecules. Common reduction methods include catalytic hydrogenation (e.g., using Pd/C) or chemical reduction with metals in acidic media (e.g., Sn/HCl or Fe/HCl).

The ethyl group can be selectively oxidized to a ketone. For instance, the aerobic oxidation of 1-ethyl-4-nitrobenzene using metalloporphyrin catalysts can produce 4-nitroacetophenone,

another valuable chemical intermediate.^[10] A typical procedure involves heating **4-ethylnitrobenzene** with a catalyst in a pressure reactor under an oxygen atmosphere.^[10]

Visualization of Synthetic Pathway

The following diagram illustrates the primary synthesis of 1-Ethyl-4-nitrobenzene and its key subsequent transformation into 4-Ethylaniline.



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Caption: Synthetic workflow for 1-Ethyl-4-nitrobenzene and its subsequent reduction.

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